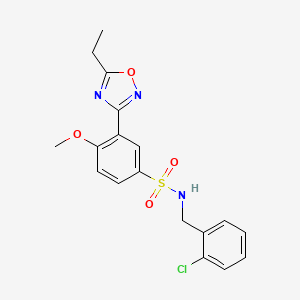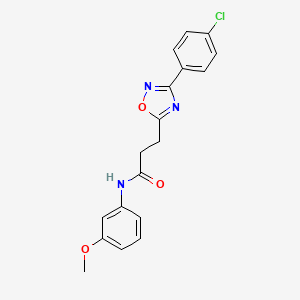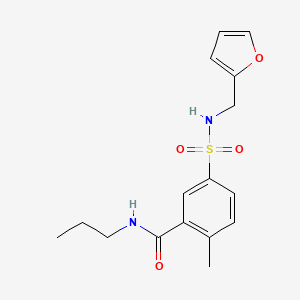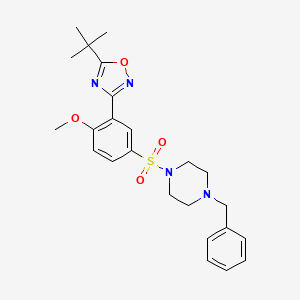
N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme plays a key role in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to lower body temperature. This compound has also been found to inhibit the growth of cancer cells, suggesting potential applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide in lab experiments is its ability to inhibit COX-2, which is involved in a number of physiological processes. This allows researchers to study the effects of COX-2 inhibition on various diseases and conditions. However, one limitation of this compound is its potential toxicity, which must be taken into account when designing experiments.
Orientations Futures
There are a number of potential future directions for research on N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. One area of interest is its potential applications in cancer treatment. Further research is needed to determine the efficacy of this compound in inhibiting the growth of cancer cells and to identify potential side effects. Another potential direction for research is the development of new COX-2 inhibitors based on the structure of this compound. This could lead to the development of more effective and less toxic treatments for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid, followed by the reaction with 4-methoxybenzenesulfonyl chloride. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Studies have also shown that this compound has potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-3-17-21-18(22-26-17)14-10-13(8-9-16(14)25-2)27(23,24)20-11-12-6-4-5-7-15(12)19/h4-10,20H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFXNYHLWWXYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chlorophenyl)methyl]-3-(5-ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)


![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)



![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)



![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)